molecular formula C16H16N4O2 B1449629 Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- CAS No. 6030-06-4

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-

Cat. No.: B1449629
CAS No.: 6030-06-4
M. Wt: 296.32 g/mol
InChI Key: IQRAHLCXWWBGLE-UHFFFAOYSA-N
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Description

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermodynamic Behavior and Complex Formation

One study investigated the thermodynamic behavior and stability constants of lanthanides-Schiff base complexes involving a similar Schiff base structure. The study found that the stability constant values of these complexes in different organic solvents follow a specific order depending on the dielectric constant and the hydrogen bonding structure of the medium. The thermodynamic parameters of all complexes were analyzed in terms of their electrostatic and non-electrostatic parts, providing insights into the difference in the dehydration of lighter and heavier lanthanides (Mahmoud & Eid, 2012).

Synthesis and Biological Activity

Another study focused on the synthesis and biological evaluation of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which showed significant inhibitory potential against mushroom tyrosinase. These compounds were also found to reduce pigments in zebrafish significantly, suggesting their potential use in depigmentation drug formulations with minimal side effects (Raza et al., 2019).

Anticonvulsant Properties

Research has also been conducted on the synthesis of new compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides with potential anticonvulsant properties. These compounds were found to exhibit broad spectra of activity across preclinical seizure models in mice, highlighting their potential as new hybrid anticonvulsant agents (Kamiński et al., 2016).

Metal Complexes and Antiproliferative Capacity

Another study prepared and characterized metal complexes of a similar Schiff base compound, demonstrating inhibitory activity against hepatocellular carcinoma. This research provides a foundation for exploring such compounds' potential in cancer treatment (El-Tabl et al., 2013).

Enantioselective Synthesis

The enantioselective synthesis of R-enantiomer of a β-receptor antagonist using a similar butanamide structure has been reported, showcasing the potential for creating highly selective drug molecules (Wang & Tang, 2009).

Biochemical Analysis

Biochemical Properties

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For instance, it has been identified as a potential inhibitor of sortase A transpeptidase, an enzyme involved in the virulence of Gram-positive pathogens . The compound interacts with the active site of the enzyme, preventing it from catalyzing the transpeptidation reaction necessary for bacterial cell wall synthesis. This interaction is primarily through hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site.

Cellular Effects

The effects of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- on various cell types and cellular processes are profound. In bacterial cells, the inhibition of sortase A transpeptidase by this compound leads to a disruption in cell wall synthesis, resulting in cell lysis and death . In mammalian cells, the compound has been observed to influence cell signaling pathways, particularly those involved in immune responses. It can modulate the expression of genes related to inflammation and immune defense, thereby affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of sortase A transpeptidase, inhibiting its enzymatic activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . Additionally, the compound may also interact with other proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth and modulating immune responses in mammalian cells .

Dosage Effects in Animal Models

The effects of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is involved in metabolic pathways related to its degradation and excretion. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into smaller, more excretable molecules. This metabolism can affect the compound’s efficacy and toxicity, as the metabolites may have different biological activities .

Transport and Distribution

Within cells and tissues, Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its hydrophobicity and ability to cross cell membranes .

Subcellular Localization

The subcellular localization of Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins. Post-translational modifications, such as phosphorylation, may also influence its localization and activity by directing it to specific cellular compartments .

Properties

IUPAC Name

2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-12(18-19-14-10-6-3-7-11-14)15(20-22)16(21)17-13-8-4-2-5-9-13/h2-11,19,22H,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRAHLCXWWBGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C(=NO)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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